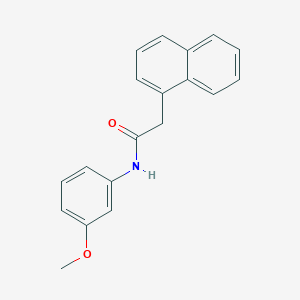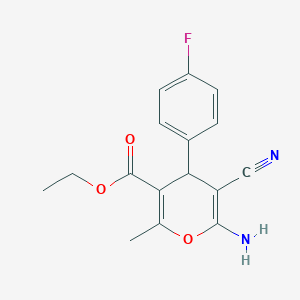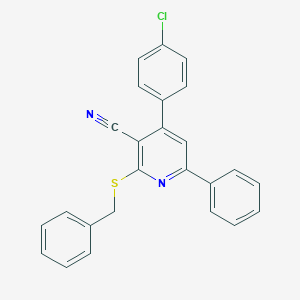![molecular formula C29H32N2O3 B377522 N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B377522.png)
N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methoxyphenyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including aniline, cyclohexyl, and methoxyphenyl moieties, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methoxyphenyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Amination Reactions:
Cyclohexylation: The addition of the cyclohexyl group via Friedel-Crafts alkylation.
Methoxyphenylation: The incorporation of the methoxyphenyl group through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and functionalized compounds, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methoxyphenyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methoxyphenyl)benzamide: shares similarities with other benzamide derivatives and aniline-containing compounds.
N-(4-methoxyphenyl)benzamide: Lacks the cyclohexyl and dimethylanilino groups, resulting in different chemical properties.
N-{1-[(2,6-dimethylanilino)carbonyl]cyclohexyl}benzamide: Similar structure but without the methoxyphenyl group.
Uniqueness
The presence of both the cyclohexyl and methoxyphenyl groups in this compound imparts unique chemical properties, making it distinct from other related compounds
Propiedades
Fórmula molecular |
C29H32N2O3 |
|---|---|
Peso molecular |
456.6g/mol |
Nombre IUPAC |
N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C29H32N2O3/c1-21-11-10-12-22(2)26(21)30-28(33)29(19-8-5-9-20-29)31(24-15-17-25(34-3)18-16-24)27(32)23-13-6-4-7-14-23/h4,6-7,10-18H,5,8-9,19-20H2,1-3H3,(H,30,33) |
Clave InChI |
XQVRXKGSINQHJN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4 |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(carbamoylamino)phenyl]acetamide](/img/structure/B377440.png)
![2-(Azidomethyl)-3-bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B377441.png)

![1-(4-chlorophenyl)-3-(1-{[(4-chlorophenyl)carbamoyl]amino}propan-2-yl)urea](/img/structure/B377444.png)



![Benzyl {[3-cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetate](/img/structure/B377450.png)

![propyl [(7-benzylidene-3-cyano-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B377455.png)
![2-Amino-4-(4-methoxyphenyl)-6-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanylpyridine-3,5-dicarbonitrile](/img/structure/B377458.png)
![N-(2-methyl-1-{[2-(1-phenylethylidene)hydrazino]carbonyl}propyl)benzamide](/img/structure/B377461.png)
![N-[1-({2-[4-(dimethylamino)benzylidene]hydrazino}carbonyl)-3-(methylsulfanyl)propyl]benzamide](/img/structure/B377463.png)
![N-{1-[(2-cyclohexylidenehydrazino)carbonyl]-2-methylpropyl}benzamide](/img/structure/B377464.png)
